N-(Cyanomethyl)-2-phenoxy-N-prop-2-ynylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the reaction of pyridine/isoquinolinium with cyanomethyl halides .Molecular Structure Analysis
The molecular structure of a compound like “N-(Cyanomethyl)-2-phenoxy-N-prop-2-ynylpropanamide” can be analyzed using various techniques. These include vibrational frequency analysis, HOMO and LUMO analysis, electronic properties analysis, and NBO analysis . The reactivity of pyridinium ylides, which are similar to the compound , is influenced by the characteristics of the reactants employed .Chemical Reactions Analysis
The chemical reactions involving a compound like “this compound” can be complex. For example, the reaction of N-(cyanomethyl)pyridinium ylides with alkenes followed by aromatization and hydration reactions has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of nanomaterials, including those at the nanoscale like “this compound”, can be analyzed using various techniques. These include thermal analysis, mechanical property analysis, and chemical property analysis .Properties
IUPAC Name |
N-(cyanomethyl)-2-phenoxy-N-prop-2-ynylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-10-16(11-9-15)14(17)12(2)18-13-7-5-4-6-8-13/h1,4-8,12H,10-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMBAGYSKKGCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#C)CC#N)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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